molecular formula C10H11N3O B1612029 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline CAS No. 796070-75-2

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline

Cat. No.: B1612029
CAS No.: 796070-75-2
M. Wt: 189.21 g/mol
InChI Key: RKJBPLCETAIKJG-UHFFFAOYSA-N
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Description

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline: is a heterocyclic aromatic amine that contains both an oxadiazole ring and an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting oxadiazole intermediate is then subjected to further reactions to introduce the aniline moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: In organic synthesis, 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a lead compound for drug design.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.

Comparison with Similar Compounds

  • 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline
  • 5-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
  • 2-Methyl-5-(1,2,4-oxadiazol-3-yl)aniline

Uniqueness: 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to the specific positioning of the methyl and oxadiazole groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and synthetic versatility, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-13-12-7(2)14-10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJBPLCETAIKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598857
Record name 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796070-75-2
Record name 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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